![molecular formula C8H16O2 B1464126 4-Propyltetrahydro-2H-pyran-4-ol CAS No. 1340577-31-2](/img/structure/B1464126.png)
4-Propyltetrahydro-2H-pyran-4-ol
Overview
Description
4-Propyltetrahydro-2H-pyran-4-ol is a chemical compound with the molecular formula C8H16O2. It is a derivative of Tetrahydro-4H-pyran-4-ol, which has the molecular formula C5H10O2 .
Synthesis Analysis
The synthesis of similar compounds, such as Clarycet (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate), involves a two-step process. The first step is Prins cyclization of butanal with isoprenol, followed by esterification . The highest yields can be achieved under specific conditions: 70°C, catalyst 1 mol% 10% sulphuric acid, 250 mol% of water, no solvent .Molecular Structure Analysis
The molecular structure of 4-Propyltetrahydro-2H-pyran-4-ol is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 144.21 g/mol.Safety and Hazards
properties
IUPAC Name |
4-propyloxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-8(9)4-6-10-7-5-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMHQWVBADKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyltetrahydro-2H-pyran-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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